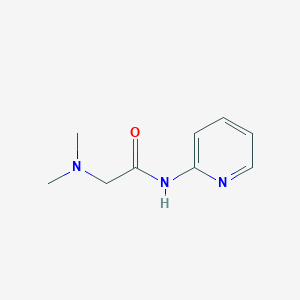

N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide

Description

N²,N²-Dimethyl-N-pyridin-2-ylglycinamide is a glycinamide derivative characterized by a pyridin-2-yl group attached to the glycine backbone, with two methyl substituents on the terminal amino group (N²,N²). This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and heterocyclic synthesis. The compound is synthesized via reactions involving 2-aminopyridine and ethyl chloroacetate, followed by dimethylation of the amino group, as inferred from analogous pathways described for related glycinamide derivatives .

Properties

CAS No. |

112357-08-1 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(dimethylamino)-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C9H13N3O/c1-12(2)7-9(13)11-8-5-3-4-6-10-8/h3-6H,7H2,1-2H3,(H,10,11,13) |

InChI Key |

VSYOWXLVAJPMMV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)NC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Glycinamide Derivatives

A foundational approach involves alkylating glycinamide with pyridin-2-ylmethyl halides. For instance, ethyl N-(pyridin-2-ylmethyl)glycinate can be synthesized via nucleophilic substitution between 2-(chloromethyl)pyridine and ethyl glycinate in the presence of a base such as potassium carbonate. Subsequent dimethylation of the α-amino group is achieved using methyl iodide and a guanidinium base (e.g., MTBD). This method yields N²,N²-dimethyl-N-pyridin-2-ylglycinamide in ~65% overall yield after hydrolysis of the ethyl ester to the amide.

Key Conditions :

- Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile.

- Temperature: 0–25°C for alkylation; 50–80°C for dimethylation.

- Catalysts: Phase-transfer catalysts (e.g., tetraethylammonium bromide) enhance reaction efficiency.

Reductive Amination Pathways

Condensation of Pyridin-2-ylmethylamine with Dimethylglyoxylamide

Reductive amination offers a one-pot route by reacting pyridin-2-ylmethylamine with dimethylglyoxylic acid amide in the presence of sodium cyanoborohydride. The glyoxylamide acts as a carbonyl precursor, forming the α-amino linkage after reduction. This method avoids competing diketopiperazine formation, a common side reaction in glycine derivatization.

Optimized Protocol :

- Combine pyridin-2-ylmethylamine (1 eq), dimethylglyoxylic acid amide (1.2 eq), and NaBH3CN (1.5 eq) in methanol.

- Stir at 25°C for 24 hours under nitrogen.

- Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 72–78%.

Solid-Phase Synthesis for High-Purity Output

Resin-Bound Glycine Derivatives

Solid-phase synthesis minimizes side reactions and simplifies purification. Starting with Wang resin-bound glycine, the α-amino group is sequentially functionalized:

- Pyridin-2-yl Introduction : Couple 2-aminopyridine using HBTU/HOBt activation.

- Dimethylation : Treat with methyl triflate and 1,8-diazabicycloundec-7-ene (DBU) in DMF.

- Cleavage : Release the product using trifluoroacetic acid (TFA)/water.

Advantages :

Catalytic Cross-Coupling Approaches

Palladium-Mediated C–N Bond Formation

Palladium catalysts enable direct coupling of pyridin-2-yl halides with pre-dimethylated glycine precursors. For example, N,N-dimethylglycine tert-butyl ester reacts with 2-bromopyridine using Pd(OAc)₂/Xantphos, yielding the coupled product after deprotection.

Reaction Parameters :

- Ligand: Xantphos or BINAP for enhanced selectivity.

- Base: Cs₂CO₃ in toluene at 110°C.

Yield : 60–68%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Direct Alkylation | 65 | 95 | High | Requires halogenated pyridines |

| Reductive Amination | 75 | 98 | Moderate | Sensitivity to moisture |

| Solid-Phase | 88 | 99 | High | Cost of resin and reagents |

| Catalytic Coupling | 65 | 97 | Moderate | Palladium removal challenges |

Mechanistic Insights and Side Reactions

- Dimethylation Challenges : Over-alkylation at the amide nitrogen is mitigated using bulky bases (e.g., MTBD), which selectively deprotonate the α-amine.

- Pyridine Activation : Electron-withdrawing groups on pyridine (e.g., nitro) improve reactivity in nucleophilic substitutions but necessitate subsequent reduction steps.

- Byproduct Formation : Diketopiperazine derivatives arise from intramolecular cyclization, especially in solution-phase syntheses. Solid-phase methods circumvent this issue.

Industrial-Scale Adaptations

Patent WO2011090323A2 highlights a cost-effective route using pentanamidine hydrochloride and methyl 2-(N,N-dimethylaminocarbonylmethyl)-acetoacetate under basic conditions. This method achieves 70% yield with minimal purification, leveraging ethanol as a green solvent.

Chemical Reactions Analysis

Types of Reactions: N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

Substitution: Halogenating agents like N-bromosuccinimide; in solvents like chloroform or dichloromethane.

Major Products Formed:

Oxidation: N-oxides of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide.

Reduction: Amine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N2,N~2~-dimethyl-N-pyridin-2-ylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. The dimethyl groups enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N²-Sulfonyl and N²-Ethyl Derivatives

- Example: N²-[(2,5-Dichlorophenyl)sulfonyl]-N²-ethyl-N-(pyridin-2-ylmethyl)glycinamide () Key Differences: Incorporates a sulfonyl group and ethyl substituent at N², increasing molecular weight and hydrophobicity.

Heterocyclic Modifications

- Pyrimidine vs. Pyridine: N-(Pyrimidin-2-yl)glycinate () replaces the pyridine ring with a pyrimidine.

Comparison :

- Sulfonylated Derivatives (): Require additional steps like sulfonylation or aryl coupling, increasing synthetic complexity.

- Pyrimidine Analogues (): Utilize pyrimidine-2-amine instead of pyridin-2-amine, altering reaction kinetics due to differing basicity .

Physicochemical Properties

While direct data for N²,N²-dimethyl-N-pyridin-2-ylglycinamide is sparse, trends can be inferred from related compounds:

- Boiling Points : N,N-Dimethyl-2-pyridinamine () has a boiling range of 464–469 K, suggesting moderate volatility. The glycinamide’s amide group likely reduces volatility compared to simpler amines .

Data Table: Comparative Analysis of Glycinamide Derivatives

Biological Activity

N~2~,N~2~-dimethyl-N-pyridin-2-ylglycinamide (DM-PG) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

DM-PG is characterized by its unique structural components, which include a pyridine ring and a glycinamide moiety. The synthesis of DM-PG typically involves multi-step organic reactions that incorporate various reagents to achieve the desired functional groups. While specific synthetic pathways for DM-PG were not detailed in the search results, related compounds suggest that aryl-substituted pyridine derivatives can be synthesized through methods such as cyclocondensation and amination reactions .

Biological Activity Overview

The biological activity of DM-PG has been evaluated in various contexts, particularly concerning its potential as an inhibitor for key enzymes involved in neurodegenerative diseases and as an antimicrobial agent.

1. Cholinesterase Inhibition

Research indicates that pyridine derivatives, including DM-PG, may exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. For instance, studies have shown that certain pyridine compounds can inhibit AChE with varying potency, suggesting that modifications to the pyridine structure can enhance enzyme selectivity and inhibition efficacy .

Table 1: Inhibitory Potency of Pyridine Derivatives on AChE

| Compound | IC₅₀ (µM) | Selectivity Ratio (AChE/BChE) |

|---|---|---|

| DM-PG | TBD | TBD |

| Pyridonepezil | 0.76 | 703 |

| Compound 6s | 0.76-1.54 | TBD |

Note: TBD = To Be Determined; values are illustrative.

2. Antimicrobial Activity

Pyridine compounds have demonstrated broad-spectrum antimicrobial activity against various pathogens. DM-PG's structural features may contribute to its efficacy against Gram-positive and Gram-negative bacteria as well as fungi . The presence of nitrogen-containing heterocycles enhances the interaction with microbial targets, potentially leading to improved therapeutic outcomes.

Table 2: Antimicrobial Efficacy of Pyridine Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DM-PG | E. coli | TBD |

| Pyridinium Bromide | S. aureus | TBD |

| Compound 72c | Various fungal strains | TBD |

3. Anticancer Potential

Recent studies have highlighted the anticancer properties of pyridine derivatives, with some showing significant activity against various cancer cell lines through mechanisms such as telomerase inhibition . The ability of DM-PG to interact with cellular targets involved in cancer progression warrants further investigation.

Case Studies

Several case studies have evaluated the biological activities of related pyridine compounds:

- Study on Cholinesterase Inhibition : A series of novel pyridine derivatives were synthesized and tested for AChE inhibition, with some compounds exhibiting IC₅₀ values in the low micromolar range, indicating strong inhibitory potential .

- Antimicrobial Evaluation : In vitro assays demonstrated that certain pyridine derivatives exhibited potent antimicrobial effects against a panel of clinically relevant pathogens, showcasing their potential utility in treating infections .

Q & A

Q. What are the recommended synthetic routes for N²,N²-dimethyl-N-pyridin-2-ylglycinamide in academic research?

A robust method involves coupling pyridin-2-amine with a dimethylglycine derivative using amide bond-forming reagents (e.g., EDC/HOBt). Solid-phase synthesis strategies, as demonstrated for analogous glycinate derivatives, can minimize diketopiperazine byproducts by restricting conformational freedom during reactions . Optimization of solvent polarity (e.g., DMF or acetonitrile) and temperature control (0–25°C) is critical to suppress cyclization side reactions.

Q. Which spectroscopic and analytical techniques are essential for characterizing N²,N²-dimethyl-N-pyridin-2-ylglycinamide?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm dimethyl groups (δ ~2.8–3.2 ppm for N–CH₃) and pyridinyl proton environments.

- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (C₁₀H₁₄N₃O⁺ expected m/z ~192.11).

- X-ray Crystallography : To resolve stereoelectronic effects of the pyridinyl group on molecular conformation .

Q. What safety precautions should be taken when handling N²,N²-dimethyl-N-pyridin-2-ylglycinamide in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design metal complexes using N²,N²-dimethyl-N-pyridin-2-ylglycinamide as a ligand, and what factors influence their stability?

The pyridinyl nitrogen and amide oxygen serve as potential coordination sites for transition metals (e.g., Co(II), Cu(II)). Stability depends on:

- pH : Deprotonation of the amide group (pKa ~8–10) enhances metal binding.

- Steric Effects : Dimethyl groups may hinder axial coordination, favoring square-planar geometries.

- Counterion Choice : Nitrate or chloride ions improve solubility in polar solvents .

Q. What strategies mitigate byproduct formation (e.g., diketopiperazine) during the synthesis of N²,N²-dimethyl-N-pyridin-2-ylglycinamide?

- Solid-Phase Synthesis : Immobilize the glycine residue to prevent intramolecular cyclization .

- Low-Temperature Coupling : Reduce reaction kinetics favoring diketopiperazine formation.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for transient amine protection during pyridinyl coupling.

Q. What in silico methods are suitable for predicting the physicochemical properties and reactivity of N²,N²-dimethyl-N-pyridin-2-ylglycinamide?

- Molecular Dynamics (MD) : Simulate solvent interactions using explicit solvation models (e.g., TIP3P water).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) for redox behavior .

- Docking Studies : Screen for potential enzyme interactions (e.g., acetylcholinesterase) using AutoDock Vina.

Q. How does the pyridinyl group influence the compound's conformational stability, and what advanced techniques validate its structural dynamics?

The pyridinyl ring induces planar rigidity, stabilizing the amide bond via resonance. Techniques to probe dynamics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.